molecular formula C14H19FN2O B1386393 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde CAS No. 1154666-44-0

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde

Cat. No.: B1386393
CAS No.: 1154666-44-0
M. Wt: 250.31 g/mol
InChI Key: HURXEPKRKOHQJW-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is an organic compound that features a piperidine ring substituted with a dimethylamino group and a fluorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzoic acid.

    Reduction: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a fluorobenzaldehyde moiety and a dimethylamino-substituted piperidine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURXEPKRKOHQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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